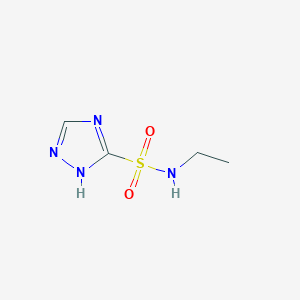

N-ethyl-1H-1,2,4-triazole-3-sulfonamide

Description

Properties

Molecular Formula |

C4H8N4O2S |

|---|---|

Molecular Weight |

176.20 g/mol |

IUPAC Name |

N-ethyl-1H-1,2,4-triazole-5-sulfonamide |

InChI |

InChI=1S/C4H8N4O2S/c1-2-7-11(9,10)4-5-3-6-8-4/h3,7H,2H2,1H3,(H,5,6,8) |

InChI Key |

VBIFGLCXYUUQCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=NC=NN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Ethyl 1h 1,2,4 Triazole 3 Sulfonamide and Its Analogues

Strategies for the De Novo Construction of the 1,2,4-Triazole (B32235) Ring System

The de novo synthesis of the 1,2,4-triazole ring is a well-established field in heterocyclic chemistry, offering numerous pathways from simple, acyclic precursors. These methods often involve condensation and subsequent cyclization reactions to build the five-membered ring containing three nitrogen atoms.

Cyclization Reactions and Ring-Closing Methodologies for Triazole Formation

The formation of the 1,2,4-triazole ring can be achieved through various cyclization strategies, which are chosen based on the desired substitution pattern and the availability of starting materials. A common and powerful approach is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the ring. For instance, metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid can yield 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov

Another prevalent methodology involves the oxidative cyclization of precursors like hydrazones. nih.govmdpi.com For example, the reaction of heterocyclic hydrazones with selenium dioxide can construct fused 1,2,4-triazole systems with moderate to good yields. nih.govmdpi.com Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as an oxidant and a Lewis acid in the oxidative cyclization synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. nih.govmdpi.com

One-pot syntheses are particularly valuable for their efficiency. A highly regioselective one-pot process allows for the rapid creation of 1,3,5-trisubstituted 1,2,4-triazoles by reacting carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.gov Copper-catalyzed one-pot methods have also been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization process. nih.govmdpi.com

| Method | Precursors | Key Reagents/Catalysts | Substitution Pattern | Ref |

| Oxidative Cyclization | Hydrazones, Amines | Iodine (I2), Aerobic conditions | 1,3,5-trisubstituted | nih.gov |

| One-pot, Two-step | Carboxylic acids, Amidines, Hydrazines | HATU, DIPEA | 1,3,5-trisubstituted | rsc.org |

| Copper-Catalyzed Cascade | Amides, Nitriles | [Phen-MCM-41-CuBr], O2 | 3,5-disubstituted | nih.govmdpi.com |

| Metal-Free Cycloaddition | Aryl diazonium salts, Azalactic acid | DABCO | 1,3,5-trisubstituted | nih.gov |

| Dehydrative Cyclization | Acyl hydrazines, Carboxylic acids | Tosyl chloride, Microwave | Fused bicyclic triazoles | nih.gov |

Utilization of Aminoguanidine (B1677879) Bicarbonate in Triazole Scaffold Synthesis

Aminoguanidine bicarbonate is a key and versatile precursor for constructing 1,2,4-triazole rings, particularly for synthesizing 3-amino-1,2,4-triazoles. acs.org This compound serves as a source of three of the five atoms needed for the triazole ring, including two adjacent nitrogen atoms and a carbon atom with an attached amino group.

A straightforward synthesis involves the direct condensation of aminoguanidine bicarbonate with a carboxylic acid. organic-chemistry.org This reaction typically proceeds under acidic conditions or with microwave assistance to facilitate the cyclodehydration, leading to the formation of 5-substituted 3-amino-1,2,4-triazoles. organic-chemistry.org For example, reacting aminoguanidine bicarbonate with formic acid and heating the resulting mixture yields 3-amino-1,2,4-triazole. frontiersin.org The bicarbonate salt is often preferred due to its stability and ease of handling compared to other aminoguanidine salts. acs.org The reaction pathway involves the initial formation of an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable triazole ring. researchgate.net

Employment of Carboxylic Acids as Precursors in Triazole Ring Construction

Carboxylic acids are fundamental building blocks in many synthetic routes to 1,2,4-triazoles, providing one of the ring's carbon atoms. mdpi.comresearchgate.net Their role is most prominent in reactions with nitrogen-rich compounds like hydrazines and aminoguanidines.

In the synthesis of 5-substituted 3-amino-1,2,4-triazoles, the carboxylic acid dictates the nature of the substituent at the C-5 position. organic-chemistry.org A general and environmentally friendly method involves the direct condensation of various aliphatic or aromatic carboxylic acids with aminoguanidine bicarbonate or hydrochloride under controlled microwave conditions. organic-chemistry.org This approach is suitable even for volatile carboxylic acids. organic-chemistry.org

Furthermore, carboxylic acids can be activated and reacted with acyl hydrazines in a modular, three-step procedure to access fused bicyclic nih.govmdpi.comnih.gov-triazoles. nih.gov In another method, carboxylic acids react with hydrazinophthalazine, mediated by coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT), to produce triazole derivatives in good yields. mdpi.comresearchgate.net This highlights the versatility of carboxylic acids in forming the triazole core through the generation of acyl hydrazide intermediates, which then cyclize to form the desired heterocyclic system. rsc.org

Approaches for the Regioselective Incorporation of the Sulfonamide Moiety

The introduction of a sulfonamide group onto a pre-formed 1,2,4-triazole ring is a critical step in synthesizing compounds like N-ethyl-1H-1,2,4-triazole-3-sulfonamide. This transformation requires careful control of regioselectivity, as the triazole ring possesses multiple nitrogen atoms that could potentially be sulfonylated. For a 3-amino-1,2,4-triazole precursor, the target is the formation of a bond between the sulfur atom of the sulfonyl group and the exocyclic amino group.

Nucleophilic Substitution Reactions Involving Sulfonyl Chlorides

The most common method for forming a sulfonamide bond is the nucleophilic substitution reaction between an amine and a sulfonyl chloride. In the context of synthesizing triazole sulfonamides, the exocyclic amino group of a 3-amino-1,2,4-triazole acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (e.g., ethanesulfonyl chloride). acs.org

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, thereby driving the reaction to completion. The choice of solvent is also important, with aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF) being commonly employed to avoid side reactions. The nucleophilicity of the 3-amino group on the triazole ring is generally sufficient to favor substitution at the exocyclic nitrogen over the endocyclic ring nitrogens, leading to the desired 3-sulfonamide product. researchgate.net

| Triazole Precursor | Sulfonyl Chloride | Base | Solvent | Product Type | Ref |

| 3-amino-1H-1,2,4-triazole | Benzenesulfonyl chloride derivatives | Pyridine | Dichloromethane | 1H-1,2,4-triazol-3-ylbenzenesulfonamides | acs.org |

| 3-amino-5-aryl-1,2,4-triazole | p-Toluenesulfonyl chloride | Pyridine | N/A | N-Tosyl-3-amino-5-aryl-1,2,4-triazoles | nih.gov |

| 3-amino-1,2,4-triazole | Various arenesulfonyl chlorides | Pyridine | N/A | 3-(Arylsulfonamido)-1,2,4-triazoles | acs.org |

Mechanistic Considerations in Sulfonamide Bond Formation

The formation of a sulfonamide from a sulfonyl chloride and an amine is generally understood to proceed through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. While a classic SN2-type mechanism with a single transition state is possible, the reaction often proceeds via a stepwise addition-elimination pathway. mdpi.com

In this stepwise mechanism, the nucleophilic amine (the 3-amino-1,2,4-triazole) first attacks the electrophilic sulfur center of the sulfonyl chloride. This leads to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. In this intermediate, the incoming amino group and the leaving chloride group typically occupy the axial positions. The subsequent step involves the collapse of this intermediate, with the expulsion of the chloride leaving group, to form the final sulfonamide product. A proton is then removed from the nitrogen atom, usually by the base present in the reaction mixture, to yield the neutral sulfonamide. The regioselectivity favoring N-sulfonylation of the exocyclic amino group over the endocyclic triazole nitrogens is attributed to the higher nucleophilicity and accessibility of the exocyclic amine. researchgate.net

Microwave-Assisted Synthetic Protocols for Expedited Sulfonamide-Triazole Conjugation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced product purity. rsc.orgnih.govrjptonline.org The application of microwave irradiation in the synthesis of sulfonamide-triazole conjugates has proven to be particularly effective, facilitating rapid and efficient conjugation. pensoft.netresearchgate.net

Conventional methods for synthesizing 1,2,4-triazole derivatives often require several hours of refluxing, whereas microwave-assisted protocols can frequently reduce the reaction time to mere minutes. rsc.orgnih.gov For instance, the synthesis of various N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with yields up to 82% under microwave irradiation, a stark contrast to the hours required by conventional heating. rsc.orgnih.gov Similarly, the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives saw reaction times drop from 290 minutes to 10–25 minutes with an improved yield from 78% to 97%. nih.gov

The process typically involves the reaction of a triazole thiol intermediate with a suitable sulfonyl chloride derivative in the presence of a base. pensoft.netresearchgate.net Microwave irradiation facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide-triazole conjugate. pensoft.net The efficiency of this method is highlighted by the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives, where the reaction time was drastically cut from 27 hours to 30 minutes. nih.gov

Below is a comparative table illustrating the advantages of microwave-assisted synthesis over conventional methods for related triazole derivatives.

| Derivative Type | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) | Source |

| 4-(benzylideneamino)-3-(...)-1,2,4-triazole-5(4H)-thione | 290 minutes | 10–25 minutes | 78 | 97 | nih.gov |

| N-substituted-2-[(...)-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | - | 82 | rsc.orgnih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole | 27 hours | 30 minutes | - | 96 | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | - | 85 | nih.gov |

| 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] pensoft.netresearchgate.netfrontiersin.orgtriazoles | - | 36–72 times faster | Lower | Significantly Higher | rsc.org |

This table is interactive. Click on the headers to sort the data.

Advanced Derivatization Strategies for this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Advanced derivatization strategies focus on modifications at the N-1 and C-3 positions of the triazole ring, alterations of the N-ethyl substituent, and hybridization with other heterocyclic systems.

The N-1 position of the 1,2,4-triazole ring is a common site for derivatization to explore structure-activity relationships. A variety of substituents can be introduced at this position, often through alkylation or arylation reactions. For instance, the synthesis of 3-nitro-1H-1,2,4-triazole-based amides involves the initial conversion of the triazole to its potassium salt by treatment with potassium hydroxide. nih.gov This is followed by a nucleophilic substitution reaction with an appropriate electrophile, such as an α-chloroacetamide, under reflux conditions to yield the N-1 substituted product. nih.gov This general strategy can be adapted to introduce a wide array of functional groups at the N-1 position, allowing for systematic exploration of its impact on the molecule's properties.

The C-3 position of the 1,2,4-triazole ring is typically functionalized starting from a 1,2,4-triazole-3-thiol or 1,2,4-triazole-3-thione precursor. pensoft.net These sulfur-containing triazoles exist in two tautomeric forms, with the thione form generally predominating. The sulfur atom at the C-3 position serves as a versatile handle for introducing various substituents.

One common strategy involves the S-alkylation of the triazole-3-thiol with different alkyl halides to introduce thioether linkages. Another approach is the conversion of the thiol group into a sulfonyl chloride, which can then be reacted with various amines to form sulfonamides, directly creating the core structure of interest. Furthermore, the triazole-3-thiol can be used to synthesize Schiff bases by reacting it with substituted benzaldehydes. rjptonline.org These Schiff bases can then undergo further cyclization reactions to form more complex heterocyclic systems attached at the C-3 position.

Modification of the N-ethyl group on the sulfonamide moiety provides another avenue for creating structural diversity. The synthesis of sulfonamides generally involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govsci-hub.se By employing amines other than ethylamine, a wide range of substituents can be installed on the sulfonamide nitrogen. This allows for the introduction of different alkyl chains, aryl groups, or functionalized moieties.

Electrochemical methods have also been developed for the efficient synthesis of N-sulfonylformamidines from sulfonamides, which can then be further functionalized. acs.orgacs.org This approach offers a metal-free and environmentally friendly route to modify the N-substituent and introduce further complexity. acs.org The choice of the amine component is crucial in determining the physicochemical properties, such as lipophilicity, of the final compound, which can be correlated with its biological activity. nih.gov

Molecular hybridization, the strategy of covalently linking two or more pharmacophoric moieties, is a widely used approach in drug discovery to create new compounds with potentially enhanced or synergistic activities. researchgate.netmdpi.com The this compound scaffold is an excellent candidate for hybridization with other heterocyclic systems.

A prominent method for achieving this is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. researchgate.netmdpi.comresearchgate.net This reaction is highly efficient and biocompatible, allowing for the conjugation of the core triazole-sulfonamide structure with other heterocyclic molecules that have been functionalized with either an azide (B81097) or an alkyne group. mdpi.comresearchgate.net For example, 1,2,3-triazole-sulfonamide hybrids have been synthesized by reacting (S-heteroaryl)-thiomethylethynes with 4-azidobenzenesulfonamide, demonstrating the utility of this approach in linking different bioactive groups. researchgate.net This strategy allows for the creation of a vast array of novel conjugates with diverse structural features. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.senih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its analogues.

Key green chemistry approaches include:

Use of Alternative Energy Sources: As detailed in section 2.2.3, microwave irradiation is a green technology that significantly reduces reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov Ultrasound is another nonconventional energy source used to promote efficient reactions. nih.gov

Solvent-Free Reactions: Conducting reactions under neat (solvent-free) conditions is a cornerstone of green chemistry, as it eliminates solvent waste. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been successfully achieved by reacting amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se

Use of Greener Solvents: When solvents are necessary, the focus shifts to environmentally benign options like water or ethanol. sci-hub.seresearchgate.net The synthesis of 1,2,3-triazole-based sulfonamide derivatives has been reported in a water/ethanol mixture. sci-hub.se Micellar media in water can also be used to facilitate reactions between apolar organic substrates, providing a green alternative to organic solvents. unive.it

Catalysis: The use of catalysts is a key principle of green chemistry as they can increase reaction efficiency and reduce waste. sci-hub.se Recent advancements include the use of magnetically recoverable and reusable nanocatalysts for the synthesis of triazole-based sulfonamides. sci-hub.seresearchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, minimizing waste. researchgate.net

The following table summarizes various green chemistry approaches applied to the synthesis of sulfonamide and triazole derivatives.

| Green Chemistry Principle | Specific Application | Advantages | Source |

| Alternative Energy | Microwave Irradiation | Drastically reduced reaction times, higher yields, less energy consumption. | rsc.orgnih.govnih.gov |

| Alternative Solvents | Reactions in water or water/ethanol mixtures | Reduces use of volatile/toxic organic solvents. | sci-hub.seunive.it |

| Solvent-Free Conditions | Neat reaction of amines with sulfonyl chlorides | Eliminates solvent waste, simplifies workup. | sci-hub.se |

| Catalysis | Magnetically recoverable copper nanocatalyst | High recyclability (up to five times), reduces catalyst waste. | sci-hub.seresearchgate.net |

| Atom Economy | One-pot multi-component reactions | Increases efficiency, reduces number of synthetic steps and purification stages. | rjptonline.orgunive.it |

This table is interactive. Click on the headers to sort the data.

Comprehensive Mechanistic Investigations of Reaction Pathways and Intermediates in Synthesis

A thorough understanding of the reaction mechanisms, pathways, and key intermediates is fundamental to the synthesis of this compound and its analogues. Mechanistic studies not only facilitate the optimization of reaction conditions to improve yields and purity but also pave the way for the rational design of novel derivatives. The formation of the 1,2,4-triazole sulfonamide scaffold is typically achieved through multi-step synthetic sequences, with each step involving distinct reactive intermediates and transition states.

The predominant and most efficient pathway for constructing this class of compounds involves a two-step process centered around the formation and subsequent cyclization of a key intermediate. africaresearchconnects.com This method provides a clear and high-yielding route to functionalized 1,2,4-triazoles.

Primary Mechanistic Pathway: Cyclocondensation via Sulfonamide Imidates

Detailed investigations have elucidated a primary synthetic route that proceeds through a sulfonamide imidate intermediate. africaresearchconnects.com This pathway is characterized by its efficiency and high yields.

Formation of the Sulfonamide Imidate Intermediate : The initial step involves the reaction between an iminoester and a sulfonyl isocyanate. This reaction forms a crucial acyclic intermediate, the corresponding sulfonamide imidate. This intermediate is the cornerstone for the subsequent ring-formation step.

Cyclocondensation with Hydrazine (B178648) : The sulfonamide imidate intermediate then undergoes a cyclocondensation reaction with a hydrazine derivative (e.g., ethylhydrazine (B1196685) to obtain the N-ethyl moiety). This step, typically conducted in a solvent like methanol, leads to the formation of the 1,2,4-triazole ring, yielding the final functionalized triazole sulfonamide product. africaresearchconnects.com

The table below summarizes the key aspects of this primary reaction pathway.

Table 1: Overview of the Primary Synthesis Pathway via Sulfonamide Imidate Intermediate

| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|---|

| 1 | Iminoester | Sulfonyl isocyanate | Sulfonamide Imidate | Acyclic Sulfonamide Derivative | africaresearchconnects.com |

| 2 | Sulfonamide Imidate | Hydrazine (e.g., Ethylhydrazine) | - | Functionalized 1,2,4-Triazole Sulfonamide | africaresearchconnects.com |

Alternative Reaction Pathways and Mechanistic Insights

While the cyclocondensation of sulfonamide imidates is a primary route, other mechanistic pathways have been explored for the synthesis of the 1,2,4-triazole core, which are applicable to the synthesis of various analogues. These alternative routes often involve different key intermediates and reaction conditions.

Oxidative Cyclization of Amidines : Copper-catalyzed systems, using O2 as a green oxidant, can facilitate the oxidative functionalization and cyclization of amidines to form 1,3-disubstituted 1,2,4-triazoles. isres.org This mechanism involves the formation of new C-N bonds under oxidative conditions.

[3+2] Annulation Reactions : Multi-component reactions offer another efficient pathway. For instance, the copper-enabled [3+2] annulation of nitriles and 2-diazoacetonitriles with aryldiazonium salts provides a regioselective route to 1-aryl-1,2,4-triazoles. isres.org

Reactions of Hydrazonoyl Chlorides : A straightforward method for synthesizing 1,3-disubstituted 1,2,4-triazoles involves the reaction of hydrazonoyl chlorides with N-methylimidazole. The proposed mechanism begins with a nucleophilic substitution to form an intermediate that subsequently cyclizes. isres.org

The following table provides a comparative summary of these alternative mechanistic approaches for forming the 1,2,4-triazole ring found in analogues.

Table 2: Comparison of Alternative Mechanistic Pathways for 1,2,4-Triazole Ring Synthesis

| Mechanistic Approach | Key Precursors | Proposed Intermediates | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Amidines, Trialkylamines | N/A | Utilizes Cu catalyst and O2 as an oxidant. | isres.org |

| [3+2] Annulation | Nitriles, Aryldiazonium salts, 2-Diazoacetonitriles | N/A | Multi-component, regioselective reaction. | isres.org |

| From Hydrazonoyl Chlorides | Hydrazonoyl Chlorides, N-Methylimidazole | Nitrilimines (often proposed from hydrazonoyl chlorides) | Two-component, one-pot synthesis. | isres.org |

Role of Intermediates in Mechanistic Elucidation

The isolation or detection of reaction intermediates is critical for confirming proposed reaction pathways. In the synthesis of this compound and its analogues, the sulfonamide imidate stands out as a well-defined intermediate in the primary synthetic route. africaresearchconnects.com Its formation and subsequent reaction are pivotal to the success of the synthesis.

In more advanced or alternative synthetic designs, other intermediates play a role. For example, in electrochemical methods for creating functionalized precursors, control experiments have been used to prove the existence and necessity of specific intermediates. In one such study, an N, O-acetal intermediate was identified; the reaction did not proceed to the final product in the absence of an electrical current, confirming that the current was essential for the transformation of this key intermediate. acs.org Such controlled experiments are invaluable for mapping the reaction landscape and confirming the step-wise mechanism.

Ultimately, detailed mechanistic investigations, combining kinetic studies, intermediate trapping, spectroscopic analysis, and computational modeling, provide a comprehensive picture of the reaction pathways. This knowledge is indispensable for refining existing synthetic methods and for the future development of novel and structurally diverse 1,2,4-triazole sulfonamides.

Despite a comprehensive search for scientific literature, detailed experimental data for the specific chemical compound This compound is not available in the public domain. Key advanced characterization studies, such as multi-dimensional Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS) fragmentation analysis, detailed Infrared (IR) and Raman spectroscopy, and X-ray crystallography, which are required to construct the requested article, have not been published for this particular molecule.

While the synthesis of this compound is mentioned in patent literature as an intermediate for antifungal agents, these documents provide only minimal characterization data. Specifically, a patent (US8188085B2) reports a Liquid Chromatography-Mass Spectrometry (LC/MS) value of m/z = 242.23 for the protonated molecule [M+H]⁺. The same source notes that in the ¹H NMR spectrum of the trifluoroacetic acid (TFA) salt, the triazole proton signal was not observable due to peak broadening.

The absence of in-depth structural analysis and advanced spectroscopic data in peer-reviewed scientific journals or structural databases makes it impossible to provide a thorough and scientifically accurate article that adheres to the user's detailed outline. Generating content for the specified sections without experimental data would require speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article on the "Structural Analysis and Advanced Characterization Techniques of this compound" cannot be generated at this time due to the lack of necessary scientific information.

Structural Analysis and Advanced Characterization Techniques of N Ethyl 1h 1,2,4 Triazole 3 Sulfonamide

Conformational Analysis and Stereochemical Considerations using Spectroscopic and Diffraction Methods

Information not available.

Table 1: Crystallographic Data for N-ethyl-1H-1,2,4-triazole-3-sulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value |

|---|---|

| Bond Lengths (Å) | |

| C3-S1 | Data Not Available |

| S1-N(sulfonamide) | Data Not Available |

| S1-O1 | Data Not Available |

| S1-O2 | Data Not Available |

| N-C(ethyl) | Data Not Available |

| **Bond Angles (°) ** | |

| O1-S1-O2 | Data Not Available |

| C3-S1-N | Data Not Available |

| Torsion Angles (°) | |

| N4-C3-S1-N | Data Not Available |

| C3-S1-N-C(ethyl) | Data Not Available |

Theoretical and Computational Chemistry of N Ethyl 1h 1,2,4 Triazole 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. For the 1,2,4-triazole (B32235) sulfonamide class of compounds, these calculations are crucial for understanding their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of 1,2,4-triazole derivatives. Studies on related sulfonamide-containing triazoles often employ DFT calculations to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For instance, in studies of similar heterocyclic sulfonamides, DFT calculations have been used to predict sites susceptible to nucleophilic and electrophilic attack, which is critical for understanding their reaction mechanisms and metabolic pathways. The distribution of electron density, calculated through these methods, also helps in understanding intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters Calculated for 1,2,4-Triazole Derivatives using DFT (Note: This table is illustrative and based on general findings for the 1,2,4-triazole class, not specifically for N-ethyl-1H-1,2,4-triazole-3-sulfonamide)

| Parameter | Description | Typical Range of Values |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4 to 6 eV |

| Dipole Moment (µ) | Measure of the polarity of the molecule | 2 to 5 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 3 to 5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2 to 3 eV |

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, a phenomenon that significantly influences its chemical and biological properties. Computational studies, often using DFT and ab initio methods, are employed to determine the relative stabilities of different tautomeric forms in various environments (gas phase and in solution).

For example, theoretical calculations on 1,2,4-triazole-3-thiol derivatives have shown that the relative energies of the thiol and thione tautomers can be accurately predicted. These studies often reveal that the predominance of a particular tautomer can be influenced by solvent polarity. Understanding the stable tautomeric forms is crucial as it dictates the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Theoretical calculations are instrumental in the interpretation and prediction of spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. By calculating vibrational frequencies and chemical shifts for a proposed structure, these theoretical spectra can be compared with experimental data to confirm the molecule's identity and conformation.

For various 1,2,3-triazole-based sulfonamides, DFT calculations have been successfully used to assign vibrational bands in IR spectra and to correlate calculated NMR chemical shifts with experimental values. Similar methodologies would be applicable to this compound to aid in its structural characterization.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in drug discovery for predicting how a ligand, such as a 1,2,4-triazole sulfonamide derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies have been conducted on various 1,2,4-triazole sulfonamides to explore their potential as inhibitors of different enzymes. These simulations place the ligand into the active site of a protein to predict its binding conformation and orientation.

For instance, derivatives of 1,2,4-triazole sulfonamides have been docked into the active sites of enzymes such as mitochondrial complex II and complex III to investigate their potential as fungicides. These studies help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein.

Beyond predicting the binding mode, docking simulations can also estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand for its target. A lower binding energy generally indicates a more stable ligand-protein complex.

While no specific docking studies for this compound are published, research on analogous compounds demonstrates the utility of this approach. For example, molecular docking of 1,2,3-triazole-based sulfonamides against the aromatase enzyme has helped to rationalize their inhibitory activity and guide the design of more potent analogs. These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and experimental testing.

Structure Activity Relationship Sar Studies of N Ethyl 1h 1,2,4 Triazole 3 Sulfonamide Derivatives Preclinical Focus

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of N-ethyl-1H-1,2,4-triazole-3-sulfonamide derivatives is highly sensitive to the nature and position of various substituents. Modifications to the N-alkyl chain, the core triazole ring, and any appended aromatic or heteroaromatic systems can dramatically alter the compound's interaction with biological targets, leading to significant shifts in potency and selectivity.

Influence of N-Alkyl and Other Alkyl/Aryl Substituents on Activity Profiles

Variations in the substitution on the sulfonamide nitrogen and the triazole ring are fundamental to modulating the biological activity of this chemical class. The size, lipophilicity, and presence of functional groups on these substituents directly govern the molecule's pharmacodynamic and pharmacokinetic properties.

For instance, in studies of related sulfonamide-1,2,4-triazole derivatives, the nature of the N-substituent on the sulfonamide moiety has been shown to be a critical determinant of antifungal activity. Research has demonstrated that replacing the ethyl group with a dimethylsulfamoyl group can lead to enhanced antifungal efficacy. nih.gov This suggests that smaller, more polar groups at this position may be favorable for this specific activity.

Furthermore, modifications at the N4 position of the 1,2,4-triazole (B32235) ring have been explored in the context of metallo-β-lactamase (MBL) inhibition. A series of compounds where the N4 position was substituted with a thioether-containing alkyl chain, which in some cases terminated in an aryl group, showed broad-spectrum inhibition against several MBL enzymes. nih.gov The presence of both the sulfur atom within the chain and a terminal aryl group was found to be important for potent inhibitory activity, highlighting the significance of both alkyl chain characteristics and terminal functionalization. nih.gov In other studies on 1,2,4-triazole-3-carboxamides, long alkyl chain derivatives, such as n-decyloxymethyl groups, were found to induce leukemia cell death at low micromolar concentrations, indicating that lipophilicity can be a key driver for antiproliferative effects. mdpi.comrudn.ru

| Substituent Position | Substituent Type | Target/Activity | Observed Effect on Activity | Reference(s) |

| Sulfonamide Nitrogen | N-Dimethyl | Antifungal | Increased Potency | nih.gov |

| Triazole N4 | Thioether-Alkyl-Aryl | Metallo-β-Lactamase Inhibition | Increased Potency | nih.gov |

| Triazole N1 or C5 | n-Decyloxymethyl | Antiproliferative (Leukemia) | Increased Potency | mdpi.comrudn.ru |

Effects of Aromatic and Heteroaromatic Ring Modifications on Pharmacophoric Features

The incorporation and modification of aromatic and heteroaromatic rings are key strategies in tuning the pharmacophoric features of this compound analogues. These rings can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding, which are crucial for molecular recognition and binding affinity. The 1,2,4-triazole ring itself is considered an important pharmacophore due to its dipole character, hydrogen bonding capacity, and structural rigidity. nih.gov

Studies on related triazole-containing natural product conjugates have shown that the introduction of aromatic substituents is crucial for potent cytotoxicity. nih.gov Similarly, for MBL inhibitors based on a 1,2,4-triazole-3-thione scaffold, the presence of an aryl group at the end of an N4-alkyl chain was important for high inhibitory activity. nih.gov The nature of the aromatic system can also dictate selectivity and potency. For example, in a series of bis-1,2,4-triazole derivatives, compounds bearing a 3,4-dichlorobenzyl group displayed more potent antibacterial activity than those with monohalobenzyl groups. nih.gov This underscores the importance of the substitution pattern on the appended aromatic ring.

| Scaffold Position | Aromatic/Heteroaromatic Modification | Target/Activity | Observed Effect on Activity | Reference(s) |

| General Scaffold | Introduction of an Aromatic Ring | Cytotoxicity | Increased Potency | nih.gov |

| N4-Alkyl Chain | Terminal Aryl Group | Metallo-β-Lactamase Inhibition | Increased Potency | nih.gov |

| General Scaffold | 3,4-Dichlorobenzyl Group vs. Monohalobenzyl | Antibacterial | Increased Potency | nih.gov |

Role of Halogenation, Electron-Withdrawing, and Electron-Donating Groups on Biological Response

Quantum chemical analyses on 2,6-diarylbenzenesulfonamides have shown that the electronic nature of substituents on flanking aromatic rings can fine-tune the acidity of the sulfonamide NH group. vu.nl EDGs tend to make the sulfonamide a weaker acid, while EWGs lead to it being a stronger acid. vu.nl This modulation occurs via through-space NH–π interactions and can significantly alter the binding characteristics of the sulfonamide moiety. vu.nl

The impact of these electronic effects on biological activity is often target-dependent. In one study of triazole-natural product hybrids, EDGs on a substituted benzene (B151609) ring were found to be preferable to EWGs for achieving potent cytotoxic activity. nih.gov In contrast, another study found that the presence of EWGs, such as chlorine, fluorine, or trifluoromethyl (CF₃) groups, on an aromatic partner to a triazole ring enhanced cytotoxic activity against certain cancer cell lines. nih.govmdpi.com For antimicrobial activity, di-halogenated benzyl (B1604629) groups were found to be superior to mono-halogenated ones, suggesting that increased halogenation can be beneficial. nih.gov

| Group Type | Example Substituent(s) | Target/Activity | Observed Effect on Activity | Reference(s) |

| Electron-Donating | Methoxy (-OCH₃) | Cytotoxicity | Increased Potency | nih.gov |

| Electron-Withdrawing | Chloro (-Cl), Trifluoromethyl (-CF₃) | Cytotoxicity (A549, HeLa cells) | Increased Potency | nih.govmdpi.com |

| Halogen | Dichloro- vs. Monochloro- | Antibacterial | Increased Potency | nih.gov |

| Electron-Withdrawing | Nitro (-NO₂) | General Synthesis | Well-Tolerated | acs.org |

Principles of Bioisosteric Replacements in this compound Analogues

Bioisosterism is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties. In the context of this compound analogues, the 1,2,4-triazole ring itself is often considered a privileged bioisostere of an amide bond. acs.org Understanding this relationship is key to designing novel analogues.

The 1,2,4-triazole can effectively mimic the geometry and hydrogen-bonding pattern of a trans-amide. acs.orgnih.gov Crystallographic studies have shown that the nitrogen atoms of the 1,2,4-triazole ring can act as hydrogen bond acceptors, recapitulating the interactions of the amide carbonyl oxygen. acs.org This substitution can lead to compounds with retained or improved potency while potentially offering advantages such as enhanced metabolic stability, as the triazole ring is generally not susceptible to hydrolysis. nih.gov

The choice of bioisostere is critical, as not all five-membered heterocycles are suitable replacements. In one study focused on developing CSNK2 inhibitors, replacing a key amide with a 1,2,4-triazole maintained potent activity. acs.org However, substitution with other heterocycles like oxadiazole, thiazole, or tetrazole resulted in a significant loss of potency, suggesting that the 1,2,4-triazole provided an optimal fit and electronic profile for the target's binding pocket. acs.org While 1,2,3-triazoles are also widely used as amide bioisosteres, the specific regio- and electronic properties of the 1,2,4-triazole make it a distinct and valuable tool in analogue design. nih.govresearchgate.net

| Original Group | Bioisostere | Key Properties Mimicked | Potential Advantages | Reference(s) |

| trans-Amide | 1,4-Disubstituted 1,2,4-Triazole | H-bond acceptor capacity, planarity, dipole moment | Improved metabolic stability, altered solubility | nih.govacs.org |

| trans-Amide | 1,4-Disubstituted 1,2,3-Triazole | H-bond acceptor capacity, dipole moment | Metabolic stability, potential for π-stacking | nih.govresearchgate.net |

| Sulfonamide | Sulfone | Steric bulk, removal of H-bond donor | Probe importance of NH hydrogen bonding | acs.org |

Correlation of Conformational Flexibility with Observed Biological Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For derivatives of this compound, the balance between rigidity and flexibility is a key determinant of biological activity. The 1,2,4-triazole ring itself imparts a degree of conformational rigidity, which can be advantageous for pre-organizing the molecule into a bioactive conformation for receptor binding. nih.gov

Molecular modeling and conformational analysis are often employed to understand the preferred spatial arrangement of these molecules and to correlate it with their activity profiles. nih.gov Such studies aim to identify the main conformational features that are essential for biological function, which can then guide the design of new analogues with optimized geometries. nih.gov

The length and nature of linkers between the core scaffold and other functional groups, such as terminal aryl rings, can significantly influence conformational flexibility. A rigid linker may lock the molecule into a high-affinity binding pose, whereas a more flexible linker might allow for induced-fit binding to the target but could also come with an entropic penalty. For example, increasing the carbon chain length linking a substituted benzene ring to a triazole group was found to reduce cytotoxic activity in one series of compounds, suggesting that a more constrained conformation was beneficial. nih.gov Therefore, optimizing conformational flexibility is a crucial aspect of SAR development for this class of compounds.

Stereochemical Implications in SAR Development

While the parent this compound scaffold is achiral, the introduction of stereocenters in its derivatives can have profound implications for their biological activity. The development of stereoisomers arises when substituents with chiral centers are incorporated, such as branched alkyl chains or asymmetrically substituted aromatic rings.

It is a well-established principle in medicinal chemistry that enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact stereospecifically with ligands. One enantiomer may fit perfectly into a binding site and elicit a strong response, while the other may bind weakly or not at all.

Although specific preclinical studies detailing the stereochemical SAR for this compound derivatives are not extensively reported in the literature, this remains a critical consideration for future drug development. If a derivative is synthesized as a racemic mixture, the observed biological activity represents a composite of the effects of both enantiomers. The separation and individual testing of stereoisomers would be a necessary step to identify the eutomer (the more active isomer) and to develop a more potent and selective agent. Therefore, the strategic introduction and control of stereochemistry represent a key area for the future optimization of this compound class.

Mechanistic Investigations of Biological Interactions of N Ethyl 1h 1,2,4 Triazole 3 Sulfonamide Preclinical Focus

Identification and Characterization of Molecular Targets and Associated Pathways

The 1,2,4-triazole (B32235) ring is a recognized pharmacophore that interacts with biological receptors due to its dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov This core structure is present in a variety of clinically used drugs with diverse biological activities, including antifungal, antiviral, and anticonvulsant agents. nih.gov For sulfonamide-containing compounds, a primary and well-established molecular target is the metalloenzyme carbonic anhydrase.

The sulfonamide group (-SO₂NH₂) is a classic zinc-binding function, making sulfonamide-containing molecules potent inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs). acs.orgnih.gov CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, and are involved in numerous physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications.

Numerous studies have demonstrated that 1,2,4-triazole-sulfonamide derivatives are effective inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com For instance, a series of coumarin/sulfonamides containing a triazolyl pyridine (B92270) moiety showed potent inhibition of tumor-associated isoforms hCA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range. mdpi.com Another study on sulfonylated 1,2,3-triazole incorporated benzenesulfonamides also reported good inhibition profiles against hCA IX, with Kᵢ values ranging from 16.4 to 66.0 nM. nih.gov

While specific inhibition data for N-ethyl-1H-1,2,4-triazole-3-sulfonamide is not available, based on the extensive research on analogous compounds, it is highly probable that it would also act as a carbonic anhydrase inhibitor. The ethyl substitution on the triazole ring would likely influence the binding affinity and selectivity towards different CA isoforms.

Table 1: Carbonic Anhydrase Inhibition Data for Representative Triazole-Sulfonamide Derivatives

| Compound Type | hCA Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Coumarin/Sulfonamide with Triazolyl Pyridine | hCA IX | 11.7 nM | mdpi.com |

| Coumarin/Sulfonamide with Triazolyl Pyridine | hCA XII | 9.8 nM | mdpi.com |

| Sulfonylated 1,2,3-Triazole Benzenesulfonamide | hCA IX | 16.4 - 66.0 nM | nih.gov |

| Triazole-Linked O-Glycosides of Benzenesulfonamide | hCA IX | 9.7 - 107 nM | researchgate.net |

This table presents data for related compounds to illustrate the potential activity of this compound.

Specific receptor binding profiles for this compound are not documented in the available literature. Generally, the 1,2,4-triazole nucleus is a versatile scaffold used in the design of compounds targeting a wide range of receptors. nih.gov For example, certain 1,2,4-triazole derivatives have been investigated as antagonists for cannabinoid CB1 receptors and γ-aminobutyric acid-A (GABA-A) receptors. nih.gov Without experimental data, any discussion on the receptor binding of this compound would be speculative.

There is no direct evidence from the searched literature to suggest that this compound interacts with DNA or RNA. While some different classes of sulfonamide derivatives have been explored for their DNA binding activities, this is not a general characteristic of all sulfonamides.

Biochemical Pathways Affected by this compound and its Derivatives

Given the likely primary molecular target of carbonic anhydrase, the most direct biochemical pathway affected by this compound would be the regulation of pH and ion transport, which is the main function of carbonic anhydrases. Inhibition of CAs can impact various downstream processes, including cellular proliferation, apoptosis, and metabolism, particularly in cancer cells where certain isoforms like hCA IX are overexpressed. nih.gov Some studies on related triazole derivatives have shown induction of apoptosis in cancer cell lines. nih.gov Derivatives of 1,2,4-triazole-3-carboxamide have been found to inhibit cell cycle progression and induce an accumulation of leukemia cells in the subG1-phase, suggesting an interference with translation initiation. mdpi.com

Exploration of Resistance Mechanisms in Target Organisms

There is no specific information on resistance mechanisms to this compound. For sulfonamide drugs in general, particularly in microorganisms, resistance is a well-documented phenomenon. The primary mechanism of resistance to sulfonamides that target dihydropteroate (B1496061) synthase (DHPS) in the folic acid pathway involves mutations in the folP gene, which encodes for DHPS. These mutations can reduce the binding affinity of the sulfonamide to the enzyme. Another significant mechanism is the acquisition of alternative, drug-resistant variants of the DHPS enzyme via horizontal gene transfer, often carried on plasmids.

In the context of targeting human carbonic anhydrases, resistance mechanisms are less well-defined but could theoretically involve mutations in the targeted CA isoform that alter the binding site of the inhibitor, or through the upregulation of other CA isoforms that can compensate for the inhibited one.

Preclinical Applications and Potential Areas of Exploration for N Ethyl 1h 1,2,4 Triazole 3 Sulfonamide

Antimicrobial Research Applications (in vitro)

No in vitro studies detailing the antimicrobial spectrum of N-ethyl-1H-1,2,4-triazole-3-sulfonamide were found.

In Vitro Antibacterial Spectrum and Efficacy Studies

There is no available data on the efficacy of this compound against Gram-positive or Gram-negative bacteria.

In Vitro Antifungal Spectrum and Efficacy Studies

Information regarding the in vitro antifungal activity of this compound against various fungal pathogens is not available in the reviewed literature.

Antiviral Properties and Mechanism of Action (e.g., Yellow Fever Virus, HIV, HBV, HCV) (in vitro)

No studies on the in vitro antiviral properties of this compound were identified.

Antimalarial Investigations (in vitro)

There are no published in vitro investigations into the antimalarial activity of this compound against Plasmodium species.

Anticancer Research Applications (in vitro)

No data is available concerning the in vitro cytotoxic or antiproliferative effects of this compound on cancer cell lines.

Agricultural Chemistry Applications

The potential applications of this compound in agricultural chemistry, for instance as a herbicide, fungicide, or plant growth regulator, have not been reported in the available literature.

Development of Novel Herbicides and Plant Growth Regulators

The 1,2,4-triazole (B32235) ring is a key component in numerous commercial herbicides. These compounds often function by inhibiting specific enzymes in plants that are essential for their growth and development. For instance, some triazole herbicides are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO), crucial enzymes in amino acid and chlorophyll (B73375) biosynthesis, respectively. The introduction of a sulfonamide group can further enhance herbicidal activity and selectivity.

Based on the activities of analogous structures, this compound could be investigated for its potential to disrupt plant growth. Research in this area would involve screening for inhibition of key plant enzymes and assessing its effects on the growth of various weed and crop species. The ethyl group on the nitrogen atom could influence the compound's uptake, translocation, and metabolism within the plant, potentially offering a unique herbicidal profile.

Furthermore, many triazole derivatives are recognized for their plant growth-regulating effects. They can influence the biosynthesis of plant hormones like gibberellins, leading to desirable traits such as reduced stem elongation, increased stress tolerance, and enhanced flowering or fruiting. Exploration of this compound in this context could reveal its utility in horticulture and agriculture for producing more compact and robust plants.

Table 1: Potential Herbicidal and Plant Growth Regulator Research Areas for this compound

| Research Area | Target Weeds/Crops | Potential Mode of Action |

| Herbicidal Activity | Broadleaf and grassy weeds | Inhibition of essential plant enzymes (e.g., ALS, PPO) |

| Plant Growth Regulation | Ornamental plants, fruit trees, cereals | Modulation of phytohormone levels (e.g., gibberellins) |

Research into New Fungicides for Crop Protection

The 1,2,4-triazole nucleus is a well-established pharmacophore in a major class of agricultural and pharmaceutical antifungal agents. Triazole fungicides are renowned for their broad-spectrum activity, primarily by inhibiting the C14-demethylase enzyme involved in ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. The sulfonamide moiety is also present in some fungicidal compounds, contributing to their biological activity.

Table 2: Potential Fungicidal Screening Targets for this compound

| Pathogenic Fungi | Common Crop Affected |

| Puccinia spp. (Rusts) | Cereals |

| Aspergillus spp. | Various crops (pre- and post-harvest) |

| Fusarium spp. | Cereals, vegetables |

| Botrytis cinerea (Gray Mold) | Fruits, vegetables |

Exploration of Insecticidal Properties

While less common than their fungicidal and herbicidal applications, certain 1,2,4-triazole derivatives have demonstrated insecticidal activity. Research in this area has shown that the triazole scaffold can be incorporated into molecules that target the insect nervous system or other vital physiological processes. The specific substitution pattern on the triazole ring is critical for determining the insecticidal spectrum and efficacy.

The potential of this compound as an insecticide is an area ripe for exploration. Initial preclinical studies would involve screening against common agricultural pests to identify any toxic or repellent effects. Subsequent research could focus on elucidating the mode of action and optimizing the structure to enhance its insecticidal properties.

Materials Science and Coordination Chemistry Potential

The unique electronic properties and coordination capabilities of the 1,2,4-triazole ring, combined with the functional sulfonamide group, make this compound a molecule of interest in materials science and coordination chemistry.

Ligand Design for Metal Complexes and Catalysis

The 1,2,4-triazole ring contains three nitrogen atoms that can act as coordination sites for metal ions, making triazole derivatives excellent ligands in coordination chemistry. The resulting metal complexes have diverse applications, including in catalysis, magnetism, and as luminescent materials. The sulfonamide group can also participate in coordination or act as a hydrogen bond donor/acceptor, influencing the structure and properties of the resulting metal-organic frameworks (MOFs) or coordination polymers.

This compound could be employed as a versatile ligand for the synthesis of novel metal complexes. The ethyl substituent may provide steric influence, directing the self-assembly of specific coordination architectures. Research in this area would involve reacting the compound with various metal salts and characterizing the resulting complexes to explore their catalytic activity in organic transformations or their potential as functional materials.

Applications in Polymer Chemistry and Advanced Materials

Heterocyclic compounds like 1,2,4-triazoles are valuable building blocks in polymer chemistry. They can be incorporated into polymer backbones or used as pendant groups to impart specific properties such as thermal stability, flame retardancy, and enhanced mechanical strength. The sulfonamide group can also contribute to these properties and facilitate intermolecular interactions within the polymer matrix.

The bifunctional nature of this compound (with reactive sites on the triazole ring and the sulfonamide group) makes it a potential monomer or cross-linking agent in the synthesis of novel polymers. These polymers could find applications as high-performance plastics, specialty coatings, or membranes with selective permeability.

Development of Ionic Liquids and Functional Materials

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as "green" solvents and electrolytes. The 1,2,4-triazolium cation is a common component of ILs. By quaternizing one of the nitrogen atoms of the triazole ring in this compound, it may be possible to synthesize novel ionic liquids. The presence of the sulfonamide group could impart unique physicochemical properties to these ILs, such as specific solvation characteristics or enhanced electrochemical stability.

Furthermore, the polar nature of the triazole and sulfonamide groups suggests that this compound could be a useful component in the design of other functional materials, such as organic semiconductors or components of energetic materials, although extensive research would be required to validate these possibilities.

Future Directions and Emerging Research Avenues for N Ethyl 1h 1,2,4 Triazole 3 Sulfonamide Research

Advancements in Novel Synthetic Methodologies, including Flow Chemistry and Chemoenzymatic Synthesis

The synthesis of N-ethyl-1H-1,2,4-triazole-3-sulfonamide and its derivatives is poised to benefit from cutting-edge synthetic techniques that offer improvements in efficiency, safety, and scalability over traditional batch methods.

Flow Chemistry: Continuous flow synthesis presents a robust and versatile platform for producing 1,2,4-triazole (B32235) derivatives. This methodology allows for rapid reaction optimization, improved heat and mass transfer, and safer handling of potentially hazardous intermediates. The use of packed-bed reactors with heterogeneous catalysts, for example, can facilitate high-yielding processes for creating the core triazole structure. Researchers have successfully employed flow systems for the synthesis of various triazoles, demonstrating the potential for high-throughput library generation, which could be adapted for producing a diverse range of N-substituted-1,2,4-triazole-3-sulfonamides.

Chemoenzymatic Synthesis: The integration of enzymatic catalysis into synthetic routes offers high selectivity and milder reaction conditions, reducing the environmental impact. While specific enzymes for the direct synthesis of this compound have not been identified, the broader field of biocatalysis presents numerous opportunities. For instance, enzymes could be employed for the stereoselective modification of substituents on the triazole or sulfonamide moieties. Future research could focus on discovering or engineering enzymes, such as sulfotransferases or aminotransferases, that can catalyze key steps in the synthesis, leading to more efficient and sustainable production methods.

| Methodology | Key Advantages | Potential Application to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, high-throughput library synthesis, precise control over reaction parameters. | Rapid synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Enantioselective synthesis of chiral derivatives, targeted modification of the core scaffold. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, high efficiency. organic-chemistry.org | Accelerated discovery and optimization of lead compounds. |

Integration of Advanced Computational Approaches for Rational Design and High-Throughput Screening

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, these approaches can guide the design of new analogs with enhanced potency and selectivity.

Rational Design and Molecular Docking: The sulfonamide group is a well-known zinc-binding group, and many sulfonamide-containing drugs target metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various enzymes. nih.govnih.govnih.gov These computational models help in understanding key molecular interactions and guide the strategic modification of the compound to improve binding affinity and selectivity for a specific target. nih.govnih.gov For example, studies on related triazole-sulfonamide hybrids have used docking to elucidate binding patterns with targets like CAs and aromatase, paving the way for the design of potent and selective inhibitors. mdpi.com

High-Throughput Screening (HTS): Virtual high-throughput screening can be used to screen large digital libraries of compounds based on the this compound scaffold against various biological targets. This in silico approach prioritizes candidates for synthesis and biological testing, saving significant time and resources. Furthermore, experimental HTS of physical small-molecule libraries can identify initial "hit" compounds, including triazole or sulfonamide derivatives, which can then serve as starting points for medicinal chemistry optimization programs. nih.gov

| Computational Approach | Objective | Example Application for Triazole-Sulfonamides |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation of a ligand to a target protein. nih.gov | Designing selective inhibitors for specific carbonic anhydrase isoforms or kinases. nih.govnih.gov |

| Virtual High-Throughput Screening | Rapidly screen large compound libraries against a target computationally. | Identifying novel scaffolds for antibacterial or anticancer activity. nih.gov |

| Conformational Analysis | Determine the main conformational features of a molecule. nih.gov | Correlating molecular shape with biological activity for future SAR studies. nih.gov |

Exploration of Polypharmacology and Multi-target Approaches in Preclinical Models

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, is an emerging paradigm in drug discovery. The versatile structure of sulfonamides makes them excellent candidates for developing multi-target agents. researchgate.net

Derivatives of this compound could be rationally designed to act on several related or unrelated targets simultaneously. For instance, a hybrid molecule could be developed to inhibit both a key enzyme in a pathogen and a host factor involved in the infection process. Similarly, in oncology, a single compound could target both a protein kinase involved in proliferation and an enzyme like carbonic anhydrase that is crucial for tumor survival. nih.gov Preclinical evaluation of such compounds in relevant disease models would be essential to validate their multi-target activity and therapeutic potential.

Development of this compound as Chemical Biology Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical biology probes to investigate biological processes. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, these probes can be used for target identification and validation, and to study enzyme activity in complex biological systems.

The sulfonamide moiety can be converted to a sulfonyl fluoride, which can act as a reactive handle for covalent modification of target proteins. This approach is particularly useful in activity-based protein profiling (ABPP) to identify the cellular targets of a compound and understand its mechanism of action. Developing a probe based on the this compound scaffold could help elucidate its biological targets and off-targets, providing crucial information for its development as a therapeutic agent.

Analysis of the Patent Landscape and Academic Review Articles to Identify Research Gaps and Opportunities

A thorough analysis of the existing patent literature and academic reviews is crucial for identifying underexplored areas and strategic opportunities for research on this compound.

Patent Landscape: The patent literature reveals that triazole and sulfonamide scaffolds are prevalent in medicinal chemistry and agrochemistry. Patents for 1,2,4-triazole derivatives cover a wide range of applications, including antifungal agents, kinase inhibitors for cancer therapy, and herbicides. justia.com For example, patents have been granted for triazolylphenyl sulfonamides as serine/threonine kinase inhibitors. justia.com This indicates a strong commercial interest in this class of compounds and suggests that novel this compound derivatives with unique substitution patterns or targeting novel biological pathways could be patentable.

Academic Reviews and Research Gaps: Numerous review articles summarize the synthesis and biological activities of 1,2,4-triazole and sulfonamide derivatives, highlighting their broad therapeutic potential. nih.govresearchgate.netnih.gov However, these reviews also implicitly point to research gaps. There is a continuous need for compounds with improved selectivity to reduce off-target effects. For instance, many sulfonamide-based carbonic anhydrase inhibitors lack isoform selectivity. nih.gov Furthermore, the development of resistance to existing antifungal triazoles necessitates the discovery of new agents with novel mechanisms of action. nih.gov Research focused on this compound could aim to fill these gaps by designing highly selective inhibitors or compounds that overcome existing resistance mechanisms.

| Patent Number | Title | Assignee | Therapeutic Area/Application |

|---|---|---|---|

| US 8710055 B2 | Triazolylphenyl sulfonamides as serine/threonine kinase inhibitors | Boehringer Ingelheim International GmbH | Oncology |

| US 8742133 B2 | Triazole compounds that modulate HSP90 activity | Synta Pharmaceuticals Corp. | Oncology |

| FI 97382 B | Process for the preparation of 1,2,4-triazole derivatives useful as medicaments | - | General Medicaments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.